1,2,3,4-Tetrahydronaphthalene-1-carbaldehyde
Overview
Description
1,2,3,4-Tetrahydronaphthalene-1-carbaldehyde is an organic compound with the molecular formula C11H12O. It is a derivative of naphthalene, where the naphthalene ring is partially hydrogenated. This compound is known for its applications in various fields, including organic synthesis and industrial processes .
Mechanism of Action
Mode of Action
It’s likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Biochemical Pathways
Given its structural similarity to other naphthalene derivatives, it may be involved in pathways related to aromatic hydrocarbon metabolism .
Pharmacokinetics
Like other organic compounds, its bioavailability is likely influenced by factors such as its lipophilicity, molecular weight, and the presence of functional groups .
Result of Action
Given its structural similarity to other naphthalene derivatives, it may have similar effects, such as intercalation into dna or disruption of cell membrane integrity .
Action Environment
The action, efficacy, and stability of 1,2,3,4-Tetrahydronaphthalene-1-carbaldehyde can be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemicals. For instance, its stability may decrease at high temperatures or extreme pH values .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrahydronaphthalene-1-carbaldehyde can be synthesized through several methods. One common approach involves the selective hydrogenation of naphthalene using a nickel catalyst. This process yields 1,2,3,4-tetrahydronaphthalene, which is then oxidized to form the aldehyde .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale hydrogenation reactors and oxidation processes. The use of activated carbon-supported molybdenum carbides has been reported to facilitate the transformation of naphthalene to tetralin, which can then be further processed to obtain the desired aldehyde .
Chemical Reactions Analysis
Types of Reactions: 1,2,3,4-Tetrahydronaphthalene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products:
Oxidation: 1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid.
Reduction: 1,2,3,4-Tetrahydronaphthalene-1-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1,2,3,4-Tetrahydronaphthalene-1-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fine chemicals and as a precursor in various industrial processes
Comparison with Similar Compounds
1,2,3,4-Tetrahydronaphthalene-1-carbaldehyde can be compared with other similar compounds, such as:
Tetralin (1,2,3,4-Tetrahydronaphthalene): A hydrocarbon used as a hydrogen-donor solvent.
1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid: An oxidized form of the aldehyde.
1,2,3,4-Tetrahydronaphthalene-1-methanol: A reduced form of the aldehyde.
Properties
IUPAC Name |
1,2,3,4-tetrahydronaphthalene-1-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c12-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-2,4,7-8,10H,3,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXDOJLXKYNWBMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90327157 | |
Record name | 1,2,3,4-tetrahydronaphthalene-1-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90327157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18278-24-5 | |
Record name | 1,2,3,4-tetrahydronaphthalene-1-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90327157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3,4-tetrahydronaphthalene-1-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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